molecular formula C8H13IO B2729638 5-(Iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2138023-08-0

5-(Iodomethyl)-6-oxaspiro[3.4]octane

Cat. No.: B2729638
CAS No.: 2138023-08-0
M. Wt: 252.095
InChI Key: ODDKGNIPHNDMJY-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-6-oxaspiro[3.4]octane (CAS: 2138023-08-0) is a spirocyclic compound featuring a six-membered oxa-ring (oxygen-containing) fused to a four-membered carbocyclic ring via a spiro junction. This compound is of interest in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized spiro scaffolds .

Properties

IUPAC Name

5-(iodomethyl)-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-7-8(2-1-3-8)4-5-10-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDKGNIPHNDMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-6-oxaspiro[3.4]octane typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a halogenating agent under acidic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where the spirocyclic intermediate is treated with iodine and a suitable halogenating agent, such as phosphorus triiodide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxo derivatives or other oxidized products.

    Reduction Reactions: Reduction of the iodomethyl group can yield corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide, ammonia, or alkyl halides. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxymethyl, aminomethyl, or alkylmethyl derivatives.

    Oxidation Reactions: Products include oxo derivatives or carboxylic acids.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

5-(Iodomethyl)-6-oxaspiro[3.4]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-6-oxaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Iodine Substituents

(a) 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane (CAS: 2104511-57-9)
  • Molecular Formula : C₇H₁₁IO₂
  • Molecular Weight : 254.07 g/mol
  • Key Differences :
    • Contains two oxygen atoms in the spiro system (2,5-dioxa vs. 6-oxa).
    • The iodomethyl group is at the 6-position instead of the 5-position.
  • Applications : The additional oxygen atoms may enhance solubility and alter ring strain, influencing reactivity in nucleophilic substitutions .
(b) 7-(Iodomethyl)-6-oxaspiro[3.4]octane (CAS: 1969288-44-5)
  • Molecular Formula: Not explicitly provided (likely C₈H₁₂IO).
  • Key Differences :
    • Iodine substituent at the 7-position instead of the 5-position.
    • Positional isomerism could lead to distinct steric and electronic properties.
  • Applications: Potential differences in regioselectivity during derivatization reactions .
(c) 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane (CAS: 88931-79-7)
  • Molecular Formula : C₈H₁₃IO
  • Molecular Weight : 252.09 g/mol
  • Key Differences :
    • Bicyclo[3.2.1]octane framework instead of a spiro[3.4]octane.
    • Rigid bicyclic structure reduces conformational flexibility compared to the spiro system.
  • Applications : The bicyclic system may enhance stability in catalytic processes .

Analogues with Alternative Substituents or Heteroatoms

(a) tert-Butyl 5-(Iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-704236)
  • Molecular Formula: C₁₃H₂₀INO₄
  • Molecular Weight : 397.21 g/mol
  • Key Differences :
    • Incorporates a nitrogen atom (2-aza) and a ketone (7-oxo).
    • The tert-butyl carbamate group adds steric bulk and protects the amine.
  • Applications : Useful in peptide-mimetic drug design due to the azaspiro scaffold .
(b) 2-Bromomethyl-5,8-dioxaspiro[3.4]octane
  • Molecular Formula: Not explicitly provided (likely C₇H₁₁BrO₂).
  • Key Differences :
    • Bromine substituent instead of iodine.
    • Two oxygen atoms in the spiro system (5,8-dioxa).
  • Applications : Bromine’s lower leaving-group ability compared to iodine may slow substitution reactions .
(c) Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate (CAS: 1823254-22-3)
  • Molecular Formula : C₁₀H₁₄O₃S
  • Molecular Weight : 214.28 g/mol
  • Key Differences :
    • Sulfur atom (5-thia) replaces oxygen in the spiro ring.
    • Ester group at the 7-position introduces electrophilic reactivity.
  • Applications : Thia-spiro compounds are explored for their metabolic stability in drug candidates .

Functionalized Derivatives and Salts

(a) (R)-5-(Hydroxymethyl)-6-oxaspiro[3.4]octane-7,8-dione
  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • Key Differences :
    • Hydroxymethyl group instead of iodomethyl.
    • Dione (7,8-dione) introduces two ketone groups.
  • Applications : The polar dione structure may enhance interactions with biological targets (e.g., enzymes) .
(b) 1-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1408074-51-0)
  • Molecular Formula: C₈H₁₃NO₅
  • Molecular Weight : 203.19 g/mol
  • Key Differences :
    • Nitrogen atom (6-aza) replaces oxygen in one ring.
    • Hemioxalate salt improves crystallinity for purification.
  • Applications : Azaspiro compounds are common in kinase inhibitors and CNS drugs .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-(Iodomethyl)-6-oxaspiro[3.4]octane 2138023-08-0 C₈H₁₂IO 252.09 Iodomethyl at 5-position; spiro oxa
6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane 2104511-57-9 C₇H₁₁IO₂ 254.07 Dual oxygen atoms; iodomethyl at 6
7-(Iodomethyl)-6-oxaspiro[3.4]octane 1969288-44-5 Likely C₈H₁₂IO ~252.09 Iodomethyl at 7-position
5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane 88931-79-7 C₈H₁₃IO 252.09 Bicyclic framework
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate 1823254-22-3 C₁₀H₁₄O₃S 214.28 Sulfur atom; ester substituent

Biological Activity

5-(Iodomethyl)-6-oxaspiro[3.4]octane is a unique spirocyclic compound characterized by its iodomethyl substituent, which enhances its reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C8H13IO, and it features a spirocyclic structure where two or more rings share a common atom. The presence of the iodomethyl group increases its reactivity compared to similar compounds with bromine or chlorine substituents, thus influencing its biological activity and chemical properties .

The biological activity of this compound is primarily linked to its role as a biochemical probe. It interacts with various enzymes and cellular receptors, influencing key biological pathways. The specific effects depend on the biological context and the molecular targets involved, which can include:

  • Enzyme inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor binding : It can bind to specific receptors, potentially modulating their activity and affecting signaling pathways.

These interactions make it a useful tool in pharmacological research, particularly in enzyme mechanism investigations .

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
6-Oxaspiro[3.4]octaneLacks halogen substituentsMore stable; less reactive compared to iodinated analogs
7-(Bromomethyl)-6-oxaspiro[3.4]octaneContains bromomethyl instead of iodomethylDifferent reactivity profile; generally less reactive than iodinated compounds
7-(Chloromethyl)-6-oxaspiro[3.4]octaneContains chloromethyl substituentLower reactivity than both brominated and iodinated analogs

The presence of the iodomethyl group in this compound imparts unique chemical reactivity compared to its bromo- and chloro-substituted counterparts, leading to distinct biological and chemical properties .

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